molecular formula C13H16N4O2S B2677933 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034380-71-5

1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2677933
CAS No.: 2034380-71-5
M. Wt: 292.36
InChI Key: LYBZLUXKCKVDSP-UHFFFAOYSA-N
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Description

1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a triazole-based compound featuring a phenethylsulfonyl-substituted azetidine ring. The 1,2,3-triazole core is renowned for its stability, hydrogen-bonding capacity, and bioisosteric properties, making it a critical scaffold in medicinal chemistry . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole derivatives due to its efficiency and regioselectivity .

Properties

IUPAC Name

1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-8-7-14-15-17/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZLUXKCKVDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors

    Formation of Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced through a sulfonylation reaction using phenethylsulfonyl chloride and a base such as triethylamine.

    Formation of Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenethylsulfonyl group can enhance the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s structure is compared to analogs with variations in substituents on the azetidine or triazole rings:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Phenethylsulfonyl-azetidine 320.39 (estimated) Hydrophobic, sulfonamide-like interactions Potential enzyme inhibition (e.g., carbonic anhydrase-II)
1-(3-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 3-Fluorobenzyl, phenethyl 311.36 Enhanced polarity due to fluorine; high yield (91.5%) Fluorinated analogs tested for biological activity
1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Methylsulfonyl-azetidine, carboxylic acid 274.29 Increased solubility; acidic functional group Not reported, but carboxylic acid may improve target binding
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole Ethoxymethyl 182.22 Small, polar substituent Unspecified, but ethoxymethyl may enhance bioavailability
1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole Pyrazole-sulfonyl, phenoxymethyl 374.42 Bulky substituents; mixed polarity Likely impacts selectivity in enzyme inhibition

Key Observations :

  • Fluorinated analogs (e.g., 3- or 4-fluorobenzyl) exhibit higher polarity and improved synthetic yields (~91.5–96%) due to optimized CuAAC conditions .
  • Sulfonyl modifications (e.g., methylsulfonyl vs. phenethylsulfonyl) alter solubility and electronic properties. The phenethyl group in the target compound likely enhances membrane permeability due to hydrophobicity .
  • Carboxylic acid derivatives (e.g., compound in ) may improve water solubility but could reduce blood-brain barrier penetration.
Enzyme Inhibition
  • Carbonic Anhydrase-II (CA-II): Triazole derivatives are known CA-II inhibitors. Fluorinated analogs (e.g., compound 4 in ) showed moderate activity, but the phenethylsulfonyl group in the target compound may enhance binding via hydrophobic interactions with CA-II’s active site .
  • IMPDH (Inosine-5′-monophosphate dehydrogenase): A triazole derivative (S8000011) exhibited a binding energy of -12.19 kcal/mol to IMPDH, suggesting that substituents like chloronaphthyloxy improve target affinity . The phenethylsulfonyl group in the target compound may mimic this effect.
Protein Binding
  • Human Serum Albumin (HSA) : Analogous triazoles with hydrophobic groups (e.g., naphthyl in ) bind strongly to HSA’s subdomain II via hydrophobic and hydrogen-bonding interactions. The phenethylsulfonyl group in the target compound may similarly enhance plasma protein binding, affecting pharmacokinetics .

Biological Activity

The compound 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole represents a novel class of biologically active compounds within the triazole family. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a phenethylsulfonyl group attached to an azetidine ring and a triazole moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

  • Antimicrobial Activity : The triazole ring enhances binding affinity to microbial enzymes, disrupting their function.
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Biological Activity Data

Recent studies have demonstrated significant biological activities associated with this compound. Below is a summary of findings from various research efforts:

Activity Type IC50 (µM) Reference
Antimicrobial0.0063
Antitumor (H460 cells)5.0
Trypanocidal0.21

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. The results indicated that it exhibited potent activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 0.0063 μmol/mL. This suggests strong potential for development as an antimicrobial agent.

Antitumor Activity

In another investigation focusing on lung cancer cell lines (H460), the compound demonstrated significant cytotoxic effects at concentrations as low as 5 µM. This highlights its potential application in cancer therapy.

Trypanocidal Activity

The compound was also tested for its ability to combat Trypanosoma cruzi, the causative agent of Chagas disease. An IC50 value of 0.21 µM was recorded, indicating strong efficacy against the parasite and suggesting further exploration in tropical medicine.

Q & A

Q. Table 1. Comparative Solubility of Triazole-Azetidine Hybrids in Common Solvents

SolventSolubility (mg/mL)ApplicationReference
DMSO>50In vitro assays
Methanol20–30Chromatography
Water<5Nanoparticle formulation

Q. Table 2. Optimized CuAAC Conditions for High-Yield Synthesis

ParameterOptimal ValueImpact on YieldReference
Cu(I) catalyst5 mol%>90%
Reaction time24 hours85–95%
SolventDMF:H₂O:n-butanol95% purity

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